molecular formula C22H20FN3O4S B15212019 9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione CAS No. 936255-65-1

9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione

Cat. No.: B15212019
CAS No.: 936255-65-1
M. Wt: 441.5 g/mol
InChI Key: JAYUGLYZGKDMHE-UHFFFAOYSA-N
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Description

9-Cyclopropyl-6-fluoro-8-methoxy-7-((4-methoxybenzyl)amino)isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a complex organic compound with a unique structure that includes a quinoline core, a cyclopropyl group, and various functional groups such as methoxy and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cyclopropyl-6-fluoro-8-methoxy-7-((4-methoxybenzyl)amino)isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinoline core, introduction of the cyclopropyl and fluoro groups, and the final coupling with the 4-methoxybenzylamine.

    Formation of the Quinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an aniline derivative.

    Introduction of Cyclopropyl and Fluoro Groups: These groups can be introduced through substitution reactions using cyclopropyl halides and fluorinating agents.

    Coupling with 4-Methoxybenzylamine: The final step involves the coupling of the intermediate with 4-methoxybenzylamine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the quinoline core or the cyclopropyl group, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride, NaH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to aldehydes or acids, while substitution can introduce various functional groups at the fluoro or methoxy positions.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

    Chemical Research: The compound can serve as a model system for studying complex organic reactions and mechanisms.

    Industrial Applications: Its derivatives may find use in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 9-Cyclopropyl-6-fluoro-8-methoxy-7-((4-methoxybenzyl)amino)isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.

    Gatifloxacin: Another fluoroquinolone with structural similarities.

    Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action.

Uniqueness

What sets 9-Cyclopropyl-6-fluoro-8-methoxy-7-((4-methoxybenzyl)amino)isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

936255-65-1

Molecular Formula

C22H20FN3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

9-cyclopropyl-6-fluoro-8-methoxy-7-[(4-methoxyphenyl)methylamino]-[1,2]thiazolo[5,4-b]quinoline-3,4-dione

InChI

InChI=1S/C22H20FN3O4S/c1-29-13-7-3-11(4-8-13)10-24-17-15(23)9-14-18(20(17)30-2)26(12-5-6-12)22-16(19(14)27)21(28)25-31-22/h3-4,7-9,12,24H,5-6,10H2,1-2H3,(H,25,28)

InChI Key

JAYUGLYZGKDMHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F

Origin of Product

United States

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